molecular formula C16H12LiN B14672486 lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile CAS No. 50663-42-8

lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile

Cat. No.: B14672486
CAS No.: 50663-42-8
M. Wt: 225.2 g/mol
InChI Key: XAOYSQDXMIGMRG-UHFFFAOYSA-N
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Description

Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile is an organolithium compound that features a nitrile group attached to a phenyl-substituted propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile typically involves the reaction of 3-phenyl-2-(phenylmethyl)prop-2-enenitrile with lithium metal. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is often performed in a solvent such as tetrahydrofuran (THF) or diethyl ether, which helps to stabilize the organolithium compound formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the safety and efficiency of the production process. The purity of the final product is crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile involves the formation of a carbanion intermediate. The lithium atom donates electrons to the carbon atom, creating a highly nucleophilic species that can react with various electrophiles. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile is unique due to the presence of both phenyl and phenylmethyl groups, which can influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where these structural features are advantageous .

Properties

CAS No.

50663-42-8

Molecular Formula

C16H12LiN

Molecular Weight

225.2 g/mol

IUPAC Name

lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile

InChI

InChI=1S/C16H12N.Li/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-12H;/q-1;+1

InChI Key

XAOYSQDXMIGMRG-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[CH-]C(=CC2=CC=CC=C2)C#N

Origin of Product

United States

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